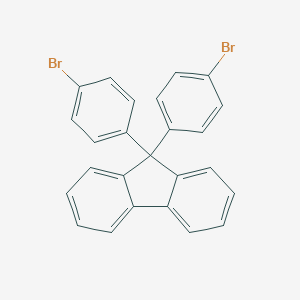

9,9-Bis(4-bromophenyl)fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis(4-bromophenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLUEKUYMRVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443607 | |

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128406-10-0 | |

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,9-Bis(4-bromophenyl)fluorene

CAS Number: 128406-10-0

This technical guide provides a comprehensive overview of 9,9-Bis(4-bromophenyl)fluorene, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Properties and Data

This compound is a fluorene derivative characterized by the substitution of two 4-bromophenyl groups at the C9 position of the fluorene core. This substitution imparts specific electronic and physical properties that make it a valuable intermediate in organic synthesis, particularly for materials used in Organic Light-Emitting Diodes (OLEDs).

Core Chemical Data

The fundamental chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 128406-10-0 | [1][2][3] |

| Molecular Formula | C₂₅H₁₆Br₂ | [3] |

| Molecular Weight | 476.21 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Purity | >97.0% (GC) | |

| Melting Point | 156-160 °C |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-processable fabrication techniques for electronic devices.

| Solvent | Solubility |

| Water | Insoluble |

| Toluene | Soluble |

| Dichloromethane | Soluble |

| Ethanol | Soluble |

Spectral Data

-

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are essential for confirming the molecular structure. For fluorene derivatives, characteristic signals for the aromatic protons of the fluorene and substituted phenyl rings are expected in the range of 7-8 ppm in the ¹H NMR spectrum. The quaternary carbon at the C9 position typically appears around 65 ppm in the ¹³C NMR spectrum.[5][6]

-

UV-Vis Absorption Spectroscopy: The ultraviolet-visible absorption spectrum provides information about the electronic transitions within the molecule. Fluorene derivatives typically exhibit strong absorption bands in the UV region, often with multiple peaks corresponding to π-π* transitions of the conjugated aromatic system.[1][2][7] The absorption maxima for similar fluorene derivatives have been reported in the range of 300-400 nm.[1]

Synthesis and Experimental Protocols

The synthesis of 9,9-disubstituted fluorenes, including this compound, is often achieved through well-established organic coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming the carbon-carbon bonds between the fluorene core and the aryl substituents.[3][8]

General Synthetic Approach: Suzuki-Miyaura Coupling

A common synthetic route involves the palladium-catalyzed cross-coupling of a dihalogenated fluorene precursor with an appropriate boronic acid. In the case of this compound, the synthesis could conceptually start from 9,9-dibromofluorene and 4-bromophenylboronic acid.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of this compound.

References

- 1. api.creol.ucf.edu [api.creol.ucf.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 128406-10-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 9,9-Bis(4-bromophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-bromophenyl)fluorene is a halogenated aromatic hydrocarbon built upon a fluorene core. The fluorene moiety, with its rigid and planar structure, imparts unique photophysical and thermal properties to its derivatives. The presence of two bromophenyl groups at the C9 position offers sites for further functionalization through various cross-coupling reactions, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a proposed synthetic protocol and general characterization methodologies. Its applications are primarily in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), where the fluorene core is a common component of blue-light emitting materials.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported melting point data from different suppliers.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₆Br₂ | [2] |

| Molecular Weight | 476.21 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 156.0 - 160.0 °C | [3] |

| ~260 °C | [1] | |

| Boiling Point | ~550 °C (Predicted) | [1] |

| Solubility | Insoluble in water. Soluble in toluene, dichloromethane, and ethanol. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 128406-10-0 | [2][3] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

-

Fluorenone

-

Magnesium turnings

-

1,4-Dibromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for Grignard initiation)

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

-

Toluene or other suitable solvent for recrystallization

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium surface. A solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form 4-bromophenylmagnesium bromide.

-

Reaction with Fluorenone: The Grignard reagent is cooled to 0 °C. A solution of fluorenone in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

-

Work-up and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as toluene to yield this compound as a crystalline solid.

References

Molecular structure and weight of 9,9-Bis(4-bromophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 9,9-Bis(4-bromophenyl)fluorene, a key intermediate in organic synthesis and materials science.

Molecular Structure and Properties

This compound is a substituted aromatic hydrocarbon with a central fluorene core. At the C9 position of the fluorene moiety, two 4-bromophenyl groups are attached. This substitution pattern imparts specific physical and chemical properties to the molecule, making it a valuable building block in the synthesis of more complex structures, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₆Br₂ | --INVALID-LINK-- |

| Molecular Weight | 476.2 g/mol | --INVALID-LINK-- |

| CAS Number | 128406-10-0 | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 156.0 to 160.0 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and ethanol | --INVALID-LINK-- |

Synthesis

A generalized experimental protocol is outlined below.

General Experimental Protocol: Acid-Catalyzed Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenone and a significant molar excess of bromobenzene, which also serves as the solvent.

-

Catalyst Addition: Slowly add a strong acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid, to the reaction mixture. A co-catalyst, like 3-mercaptopropionic acid, may also be introduced to enhance the reaction rate.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature with vigorous stirring for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The excess bromobenzene can be removed by vacuum distillation. The resulting crude product is then dissolved in an appropriate organic solvent, such as dichloromethane, and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield this compound as a crystalline solid.

The following diagram illustrates the generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Data

Detailed experimental data, such as ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, are not widely reported in publicly available literature. Researchers requiring this information for characterization are advised to acquire it experimentally upon synthesis of the compound. For reference, the spectral data for the parent fluorene molecule and related derivatives are available in various chemical databases.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide on the Solubility of 9,9-Bis(4-bromophenyl)fluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

9,9-Bis(4-bromophenyl)fluorene is a white to light yellow crystalline powder. Based on available information, its solubility can be summarized as follows:

The fluorene backbone provides a significant nonpolar character, while the bromophenyl groups add to the molecule's size and can influence intermolecular interactions. Generally, "like dissolves like," meaning this compound is expected to be more soluble in nonpolar or moderately polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents. The determination of these values requires experimental investigation. The following sections provide standardized protocols for such determinations.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of an organic compound like this compound.

A. General Qualitative Solubility Test

This test provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, toluene, hexane)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[2] A vortex mixer can be used for more consistent agitation.

-

Observe the mixture. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble.[2] If some dissolves but not all, it is partially soluble.

-

Repeat this process for each solvent to build a qualitative solubility profile.

B. Shake-Flask Method for Quantitative Solubility Determination

This is a traditional and reliable method for determining equilibrium solubility.

Materials:

-

This compound

-

Scintillation vials or flasks with airtight seals

-

Selected organic solvents

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength or HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in determining the quantitative solubility of a compound.

This guide provides the foundational knowledge for working with this compound in various solvent systems. For precise applications, it is highly recommended that researchers and drug development professionals perform their own quantitative solubility tests using the protocols outlined herein.

References

An In-depth Technical Guide on the Physicochemical Properties of 9,9-Bis(4-bromophenyl)fluorene

This technical guide provides a detailed overview of the melting and boiling points of 9,9-Bis(4-bromophenyl)fluorene, targeted towards researchers, scientists, and professionals in drug development. The document outlines key physical constants, standardized experimental protocols for their determination, and a logical workflow for these characterization processes.

Data Presentation: Physicochemical Properties

The following table summarizes the reported melting and boiling points for this compound. It is important to note the variability in the reported melting points from different suppliers, which may be attributed to differences in purity or analytical methodology.

| Property | Value | Source |

| Melting Point | 158 °C (range: 156.0 to 160.0 °C) | TCI Chemicals[1] |

| ~260 °C | ChemBK[2] | |

| Boiling Point | ~550 °C | ChemBK[2] |

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points are crucial for reproducible and accurate measurements. The following are standard laboratory protocols for these determinations.

1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid crystalline substance.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing the material to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

-

2. Boiling Point Determination (Micro Boiling Point Method)

For small quantities of a liquid or a high-boiling-point solid, the micro boiling point method is often employed.

-

Apparatus: Thiele tube or a similar oil bath setup, thermometer, small test tube (e.g., 10 x 75 mm), capillary tube (sealed at one end), heat source (e.g., Bunsen burner or heating mantle).

-

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Setup: The test tube is attached to a thermometer with the sample at the level of the thermometer bulb. A capillary tube is placed inside the test tube with the open end down.

-

Heating: The entire assembly is immersed in an oil bath (Thiele tube) and heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the characterization of the physical properties of a chemical compound like this compound.

References

9,9-Bis(4-bromophenyl)fluorene: A Core Intermediate for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-bromophenyl)fluorene is a key organic synthesis intermediate characterized by a central fluorene core with two 4-bromophenyl groups attached at the C9 position. This symmetrical, rigid, and bulky molecular architecture imparts unique properties to its derivatives, making it a valuable building block in the development of advanced materials and pharmaceutical compounds. The presence of two reactive bromine atoms allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the properties, synthesis, purification, and applications of this compound, complete with detailed experimental protocols and reaction pathway diagrams.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₁₆Br₂ | [1] |

| Molecular Weight | 476.2 g/mol | [1] |

| CAS Number | 128406-10-0 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 260 °C | [2] |

| Boiling Point | Approximately 550 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane and ethanol. | [2] |

| Purity | Typically >97.0% (GC) |

Note: Physical properties such as melting and boiling points may vary slightly depending on the purity of the compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Reaction

The most probable synthetic route to this compound is a Friedel-Crafts reaction between fluorenone and an excess of bromobenzene, using a strong acid catalyst such as triflic acid or aluminum chloride.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Fluorenone

-

Bromobenzene (reagent grade, dried)

-

Trifluoromethanesulfonic acid (Triflic acid) or anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add fluorenone (1 equivalent).

-

Add a significant excess of bromobenzene (e.g., 10-20 equivalents), which will also serve as the solvent.

-

Under a nitrogen atmosphere, cool the mixture in an ice bath to 0 °C.

-

Slowly add triflic acid (e.g., 2-3 equivalents) or anhydrous aluminum chloride (e.g., 2.2 equivalents) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours (monitor by TLC until the starting material is consumed).

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and water.

-

Stir the mixture vigorously for 30 minutes to quench the reaction and dissolve the acid catalyst.

-

If AlCl₃ was used, slowly add concentrated HCl to dissolve the aluminum hydroxides.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

Purification of the crude product can be achieved through recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent such as a mixture of toluene and heptane or dichloromethane and methanol.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of dichloromethane or ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Figure 2: Workflow for the purification by recrystallization.

Applications in Organic Synthesis

The two bromo-substituents on the phenyl rings of this compound are versatile handles for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules for materials science and drug discovery.

Suzuki Coupling Reactions

This compound can be readily coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This is a powerful method for extending the conjugation of the molecule and synthesizing materials with tailored electronic and photophysical properties, such as hole-transporting materials for OLEDs and perovskite solar cells.

Figure 3: Suzuki coupling of this compound.

Buchwald-Hartwig Amination

The bromine atoms can also be substituted with various primary or secondary amines via the Buchwald-Hartwig amination. This reaction is instrumental in the synthesis of triarylamine and carbazole derivatives, which are widely used as hole-transporting and emitting materials in organic electronics due to their excellent electrochemical and photophysical properties.

Figure 4: Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its rigid fluorene core and the presence of two reactive bromine atoms provide a robust platform for the construction of complex, functional molecules. The ability to readily undergo Suzuki and Buchwald-Hartwig cross-coupling reactions has positioned it as a key building block for the development of high-performance materials for organic electronics, including OLEDs and solar cells. The detailed protocols and reaction pathways provided in this guide offer a solid foundation for researchers and professionals working in the fields of materials science and drug development to effectively utilize this important synthetic intermediate.

References

Spectroscopic Profile of 9,9-Bis(4-bromophenyl)fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9,9-Bis(4-bromophenyl)fluorene, a key intermediate in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel materials and pharmaceuticals.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Ar-H |

| 7.42 | d | 4H | Ar-H |

| 7.38 | t | 2H | Ar-H |

| 7.29 | t | 2H | Ar-H |

| 7.10 | d | 4H | Ar-H |

Note: Spectra are typically recorded in CDCl3 with TMS as an internal standard.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 150.8 | Ar-C |

| 144.0 | Ar-C |

| 140.0 | Ar-C |

| 132.0 | Ar-C |

| 129.8 | Ar-C H |

| 128.1 | Ar-C H |

| 127.5 | Ar-C H |

| 122.1 | Ar-C -Br |

| 120.4 | Ar-C H |

| 65.1 | C -9 (Fluorene) |

Note: Spectra are typically recorded in CDCl3 with TMS as an internal standard.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3060 | m | Aromatic C-H Stretch |

| 1585 | s | Aromatic C=C Stretch |

| 1480 | s | Aromatic C=C Stretch |

| 1445 | s | Aromatic C=C Stretch |

| 1075 | s | C-Br Stretch |

| 1010 | s | C-Br Stretch |

| 820 | s | p-Substituted Benzene C-H Bend |

| 740 | s | o-Disubstituted Benzene C-H Bend |

Note: s = strong, m = medium. Spectra are typically recorded as KBr pellets or in a suitable solvent.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 508 | 50 | [M+2]+ (with 81Br2) |

| 506 | 100 | [M]+ (with 79Br81Br) |

| 504 | 50 | [M-2]+ (with 79Br2) |

| 427 | 20 | [M-Br]+ |

| 348 | 15 | [M-2Br]+ |

| 165 | 30 | [Fluorene]+ |

Note: Mass spectra are typically recorded using electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy

An IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow, the following diagram is provided.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final data interpretation for a chemical compound.

Unlocking the Potential of Fluorene-Based Compounds: An In-depth Guide to their Electronic and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Fluorene and its derivatives have emerged as a versatile class of organic compounds with significant potential across various scientific disciplines, including materials science and drug development. Their rigid, planar structure, coupled with high photoluminescence quantum yields and excellent thermal and chemical stability, makes them ideal building blocks for a new generation of organic electronics and optical probes. This technical guide provides a comprehensive overview of the core electronic and optical properties of fluorene-based compounds, detailing the experimental protocols for their characterization and presenting key quantitative data for comparative analysis.

Core Electronic and Optical Properties

Fluorene-based compounds are renowned for their strong blue fluorescence, a consequence of the large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This intrinsic property can be finely tuned through chemical modification, allowing for the synthesis of materials with tailored absorption and emission characteristics spanning the entire visible spectrum.[1] The introduction of electron-donating or electron-withdrawing groups into the fluorene backbone can significantly alter the energy levels, leading to red-shifted or blue-shifted fluorescence, respectively.[2]

Copolymerization of fluorene with other aromatic units is a common strategy to modulate the electronic and optical properties of the resulting materials.[3][4] For instance, incorporating electron-deficient units like benzothiadiazole (BT) can lead to the formation of donor-acceptor copolymers with intramolecular charge transfer characteristics, resulting in red-shifted emission and altered redox potentials.[3][5] These donor-acceptor systems are particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[5]

Quantitative Data Summary

To facilitate the comparison of different fluorene-based compounds, the following tables summarize key quantitative data on their photophysical and electrochemical properties as reported in the literature.

| Compound/Polymer | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| Poly(9,9-dioctylfluorene) (PFO) | Film | ~380-390 | ~420-440 (blue) | ~0.55 | [5] |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Solution | ~460 | ~649 (red) | - | [5] |

| 9-borafluorene derivatives (e.g., FMesB-Cz) | Neat Film | ~260, ~280-300 | ~550 (yellowish) | up to 0.736 | [6] |

| Fluorene-based copolymers with benzothiadiazole | - | - | ~540 (green) | up to 0.55 | [7] |

| Hyperbranched poly-terfluorene (Hb-TF) | - | - | Blue-green | - | [8] |

| Hyperbranched poly-[4,7-bis(9,9′-dioctylfluoren-2-yl)-2,1,3-benzothiodiazole] (Hb-BFBT) | - | - | Green | - | [8] |

| Hyperbranched poly-[4,7-bis[(9,9′-dioctylfluoren-2-yl)-thien-2-yl]-2,1,3-benzothiodiazole] (Hb-BFTBT) | - | - | Red | - | [8] |

| Fluorene-dithieno[3,2-b;2′,3′-d]thiophene-S,S-dioxide copolymers (P2, 5% DTT-S,S-dioxide) | - | - | - | 0.66 | [9] |

| Fluorene-dithieno[3,2-b;2′,3′-d]thiophene-S,S-dioxide copolymers (P2, 50% DTT-S,S-dioxide) | - | - | - | 0.03 | [9] |

Table 1: Photophysical Properties of Selected Fluorene-Based Compounds.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference(s) |

| Poly(9,9-dihexylfluorene-co-alt-phenylene) with alkoxy groups (P4) | -5.78 | -2.43 | 3.35 | [2] |

| Poly(9,9-dihexylfluorene-co-alt-phenylene) with ester groups (P6) | -6.05 | -2.80 | 3.25 | [2] |

| Poly(9,9-dihexylfluorene-co-alt-carbazole) | -5.67 | -2.53 | 3.14 | [2] |

| Poly(9,9-dihexylfluorene-co-alt-naphthalene) (P9) | -5.98 | -2.84 | 3.14 | [2] |

| Oxime-functionalized fluorene polymers (PBFO-H and PBFO-F) | - | - | 2.08 | |

| Fluorene-dithieno[3,2-b;2′,3′-d]thiophene-S,S-dioxide copolymers | - | - | 2.68 - 3.57 | [9] |

Table 2: Electrochemical Properties of Selected Fluorene-Based Compounds.

Experimental Protocols

Accurate characterization of the electronic and optical properties of fluorene-based compounds is crucial for understanding their behavior and predicting their performance in various applications. The following section details the standard experimental protocols for key characterization techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by a compound, providing insights into its electronic transitions.

Solution Preparation:

-

Accurately weigh a small amount of the fluorene-based compound.

-

Dissolve the compound in a suitable, high-purity spectroscopic grade solvent (e.g., tetrahydrofuran (THF), chloroform, or toluene) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[2] Ensure the compound is fully dissolved, using sonication if necessary.

Thin Film Preparation (for solid-state measurements):

-

Prepare a solution of the fluorene-based compound in a suitable solvent.

-

Deposit the solution onto a clean quartz substrate using techniques such as spin-coating, drop-casting, or blade-casting to form a uniform thin film.[5][10][11]

-

If required, anneal the film at a specific temperature to control its morphology.[10]

Measurement Protocol:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

For thin films, mount the coated substrate in the spectrophotometer's sample holder and record the spectrum.

-

The wavelength of maximum absorbance (λ_max) corresponds to the energy of the primary electronic transition.

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the emission of light from a compound after it has absorbed photons, providing information about its fluorescence properties.

Sample Preparation: Prepare solutions or thin films as described for UV-Vis spectroscopy. For quantum yield measurements, it is crucial to use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid re-absorption effects.[12]

Measurement Protocol:

-

Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector.

-

Place the sample (in a cuvette or as a thin film) in the sample holder.

-

Set the excitation wavelength, typically at or near the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method): The comparative method is a reliable way to determine the fluorescence quantum yield.[12]

-

Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[13]

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the UV-Vis absorption and PL emission spectra for all solutions.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[12][13]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a compound by measuring its oxidation and reduction potentials.

Experimental Setup:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[14]

-

The electrolyte is typically a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).[15]

-

The fluorene-based compound is dissolved in the electrolyte solution at a low concentration.

Measurement Protocol:

-

Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes prior to the measurement.

-

Scan the potential of the working electrode linearly with time towards a positive potential to measure the oxidation process, and then reverse the scan towards a negative potential to measure the reduction process.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[16] E_HOMO = -[E_ox(onset) - E_ox(Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red(onset) - E_ox(Fc/Fc⁺) + 4.8] eV The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Visualizing Key Concepts

To further elucidate the principles governing the properties of fluorene-based compounds, the following diagrams illustrate fundamental processes and experimental workflows.

Experimental workflow for characterizing fluorene-based compounds.

Donor-acceptor intramolecular charge transfer mechanism.

Simplified Jablonski diagram for a fluorene-based molecule.

Conclusion

Fluorene-based compounds represent a highly versatile platform for the development of advanced organic materials. Their tunable electronic and optical properties, coupled with their robust nature, make them prime candidates for a wide array of applications, from high-performance displays and efficient solar cells to sensitive biological probes. A thorough understanding of their fundamental properties and the application of rigorous characterization techniques, as outlined in this guide, are essential for unlocking their full potential and driving future innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Preparation of Organic Light-Emitting Thin Films by Pulsed Laser Deposition [jstage.jst.go.jp]

- 5. New tailored organic semiconductors thin films for optoelectronic applications | The European Physical Journal Applied Physics (EPJ AP) [epjap.epj.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]

- 13. prezi.com [prezi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide on the Acidity and Reactivity of the C9-H Site in Fluorene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry, materials science, and drug development.[1] The unique electronic properties and rigid, planar structure of the fluorene scaffold make it a versatile building block for a wide array of applications.[2] Central to the chemical utility of fluorene is the reactivity of the C9 position. The protons at this site exhibit a notable acidity, which is the cornerstone of its functionalization.[2] Deprotonation of the C9-H bond generates a stable, aromatic fluorenyl anion, a potent nucleophile that readily reacts with various electrophiles.[2][3] This guide provides a comprehensive technical overview of the acidity and reactivity of the C9-H site in fluorene compounds, presenting quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in drug discovery and development.

Acidity of the C9-H Site

The acidity of the C9-H bond in fluorene is a critical parameter that dictates its reactivity. This acidity is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant. The pKa of the C9-H in the parent fluorene molecule is approximately 22.6 in dimethyl sulfoxide (DMSO).[3] This relatively low pKa for a hydrocarbon is attributed to the stability of the resulting fluorenyl anion. Upon deprotonation, the C9 carbon rehybridizes from sp³ to sp², and the resulting lone pair of electrons occupies a p-orbital, creating a 14 π-electron system that is aromatic according to Hückel's rule.[4] This aromatic stabilization is the primary driving force for the acidity of the C9-H bond.

The acidity of the C9-H site is significantly influenced by the presence of substituents on the fluorene ring. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the negative charge of the fluorenyl anion through inductive and/or resonance effects. Conversely, electron-donating groups tend to decrease the acidity (raise the pKa). A selection of pKa values for various substituted fluorene compounds in DMSO is presented in Table 1.

Table 1: pKa Values of Substituted Fluorene Compounds in DMSO

| Substituent at C9 | pKa in DMSO | Reference |

| H | 22.6 | [3] |

| CH₃ | 22.3 | Bordwell pKa Table |

| C₂H₅ | 22.3 | Bordwell pKa Table |

| i-Pr | 23.2 | Bordwell pKa Table |

| t-Bu | 24.4 | Bordwell pKa Table |

| C₆H₅ | 17.9 | Bordwell pKa Table |

| CO₂CH₃ | 10.3 | Bordwell pKa Table |

| CN | 8.3 | Bordwell pKa Table |

| OCH₃ | 22.1 | Bordwell pKa Table |

| OC₆H₅ | 19.9 | Bordwell pKa Table |

| Si(CH₃)₃ | 21.5 | Bordwell pKa Table |

| Si(C₆H₅)₃ | 18.6 | Bordwell pKa Table |

Reactivity of the C9-H Site: Deprotonation and Subsequent Reactions

The acidic nature of the C9-H bond is the gateway to a rich variety of chemical transformations at this position. The primary reaction is deprotonation by a suitable base to form the intensely colored (often orange or red) fluorenyl anion.[3] Common bases used for this purpose include alkali metal hydroxides (e.g., KOH), alkoxides (e.g., potassium tert-butoxide), and organometallic reagents (e.g., n-butyllithium).

The resulting fluorenyl anion is a powerful nucleophile and readily participates in a range of reactions with electrophiles, with the addition typically occurring at the 9-position.[3]

Alkylation

One of the most common and versatile reactions of the fluorenyl anion is alkylation with alkyl halides. This reaction provides a straightforward method for the synthesis of 9-alkyl and 9,9-dialkylfluorene derivatives.[2] The general mechanism involves the nucleophilic attack of the fluorenyl anion on the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[5][6]

Principle: The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH. The Henderson-Hasselbalch equation is then used to relate the absorbance data to the pKa.[7]

Materials:

-

Substituted fluorene compound

-

A series of buffer solutions with known pH values spanning the expected pKa of the compound (e.g., acetate, phosphate, borate buffers)[8]

-

Spectrophotometer grade solvent (e.g., water, DMSO/water mixtures)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder[8]

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the fluorene derivative in a suitable solvent.[8]

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. Ensure the final concentration of the fluorene derivative is appropriate for UV-Vis analysis.[8]

-

UV-Vis Measurements:

-

Record the UV-Vis spectrum of each sample solution over a relevant wavelength range.[8]

-

Identify the wavelength of maximum absorbance for both the protonated (acidic) and deprotonated (basic) forms of the compound.

-

-

Data Analysis:

-

At a selected wavelength where the absorbance difference between the protonated and deprotonated forms is significant, plot absorbance versus pH.

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7]

-

Alternatively, the pKa can be calculated using the following equation at each pH: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

-

Detailed Protocol for C9-Alkylation of Fluorene

This protocol describes a general procedure for the mono-alkylation of fluorene using a base and an alkyl halide.[7]

Materials:

-

Fluorene

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

Base (e.g., Potassium tert-butoxide (t-BuOK), Sodium Hydroxide (NaOH))

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, organic solvent for extraction, brine, drying agent like anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add fluorene (1.0 eq) and the anhydrous solvent.

-

Begin stirring the solution.

-

-

Deprotonation:

-

Add the base (e.g., t-BuOK, 0.5-1.5 eq) to the fluorene solution.[7] The solution will typically develop a deep color, indicating the formation of the fluorenyl anion.

-

Stir the mixture at room temperature or with gentle heating for a period of time (e.g., 30 minutes to 1 hour) to ensure complete deprotonation.

-

-

Alkylation:

-

Slowly add the alkyl halide (1.0-1.5 eq) to the solution of the fluorenyl anion.

-

Heat the reaction mixture to a specified temperature (e.g., 120 °C for toluene) and monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography (TLC)).[7] The reaction time can vary from a few hours to overnight.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure 9-alkylfluorene derivative.

-

Kinetics of C9-H Deprotonation

The rate of deprotonation of the C9-H bond is a key factor in the overall kinetics of subsequent reactions. The study of these kinetics can provide valuable insights into the reaction mechanism. Techniques such as stopped-flow spectrophotometry are often employed for studying fast reactions in solution.[9][10] This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale.[11]

By monitoring the appearance of the colored fluorenyl anion over time, the rate constant for the deprotonation reaction can be determined. Kinetic isotope effect (KIE) studies, where the C9 protons are replaced with deuterium, can also be used to probe the nature of the proton transfer step in the rate-determining step of the reaction.[12][13] A significant primary KIE (kH/kD > 2) would indicate that the C-H bond cleavage is involved in the rate-determining step.

Applications in Drug Development

The fluorene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[1] Fluorene-containing compounds have been explored as anticancer, anti-inflammatory, and antiviral agents. The ability to readily functionalize the C9 position allows for the systematic modification of the steric and electronic properties of the molecule, which is crucial for optimizing drug-target interactions and pharmacokinetic properties.[2] For example, fluorene derivatives have been designed as inhibitors of pyruvate dehydrogenase kinase (PDHK) for the potential treatment of diabetes.[6]

Conclusion

The acidity and reactivity of the C9-H site are defining features of fluorene chemistry. The ability to easily deprotonate this position to form a stable, nucleophilic fluorenyl anion provides a powerful tool for the synthesis of a diverse range of 9-substituted fluorene derivatives. A thorough understanding of the factors influencing the acidity of the C9-H bond, coupled with detailed knowledge of the experimental conditions for its deprotonation and subsequent reactions, is essential for researchers and scientists working on the development of novel fluorene-based compounds for applications in drug discovery and materials science. The methodologies and data presented in this guide offer a solid foundation for the rational design and synthesis of new functionalized fluorene molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 3. researchgate.net [researchgate.net]

- 4. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. web.williams.edu [web.williams.edu]

- 6. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. edinst.com [edinst.com]

- 10. agilent.com [agilent.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 9,9-Bis(4-bromophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9,9-Bis(4-bromophenyl)fluorene. The synthesis is based on a Friedel-Crafts-type arylation reaction between 9-fluorenone and bromobenzene, facilitated by a strong acid catalyst. This protocol includes a comprehensive experimental procedure, a summary of all quantitative data in tabular format, and characterization details of the final product. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a versatile organic molecule characterized by a spiro-like fluorene core with two bromophenyl substituents at the C9 position. This unique structure imparts desirable properties such as thermal stability and specific optoelectronic characteristics, making it a valuable building block in the synthesis of advanced materials. Its applications are found in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and as a key intermediate in the synthesis of more complex molecules for drug discovery and materials science. The presence of the bromine atoms provides reactive sites for further functionalization through cross-coupling reactions.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed Friedel-Crafts arylation of 9-fluorenone with an excess of bromobenzene. The strong acid protonates the carbonyl oxygen of 9-fluorenone, generating a reactive electrophile that is then attacked by the electron-rich bromobenzene. A second arylation occurs to yield the final product.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Equipment

-

9-Fluorenone

-

Bromobenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

3.2. Synthesis Procedure

-

To a flame-dried round-bottom flask under an inert atmosphere, add 9-fluorenone (1.0 eq) and anhydrous dichloromethane.

-

Add an excess of bromobenzene (10-20 eq) to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (2.0-3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it into a beaker of ice-water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization.

3.3. Purification

-

Dissolve the crude product in a minimal amount of hot toluene.

-

Slowly add methanol as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold methanol and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 9-Fluorenone | 180.20 | 1 | 1.0 | (Specify) g |

| Bromobenzene | 157.01 | 10-20 | 10-20 | (Specify) mL |

| Trifluoromethanesulfonic acid | 150.08 | 2-3 | 2-3 | (Specify) mL |

| This compound | 474.22 | - | - | (Yield) g |

Table 2: Characterization Data for this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 156-160 °C |

| ¹H NMR (CDCl₃) | Predicted |

| δ (ppm) | Multiplicity (J in Hz) |

| 7.7-7.8 | d, 2H (fluorene) |

| 7.3-7.4 | m, 6H (fluorene and bromophenyl) |

| 7.1-7.2 | d, 4H (bromophenyl) |

| ¹³C NMR (CDCl₃) | Predicted |

| δ (ppm) | Assignment |

| ~150 | C (fluorene, C-aryl) |

| ~140 | C (fluorene, C-aryl) |

| ~131 | CH (bromophenyl) |

| ~129 | CH (bromophenyl) |

| ~128 | CH (fluorene) |

| ~125 | CH (fluorene) |

| ~121 | C-Br |

| ~120 | CH (fluorene) |

| ~65 | C (fluorene, C9) |

Note: The provided NMR data is predicted based on the analysis of similar structures. Actual experimental values may vary slightly.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Bromobenzene is harmful if inhaled or swallowed.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound. The procedure is based on a well-established Friedel-Crafts arylation reaction and includes a straightforward work-up and purification by recrystallization. The provided characterization data will aid in the identification and quality assessment of the final product. This synthetic route offers an accessible means to produce this valuable compound for further research and development in materials science and medicinal chemistry.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed cross-coupling reactions involving aryl bromides. This class of reactions is fundamental in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3]

Three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions involving aryl bromides are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods are valued for their broad functional group tolerance and the mild reaction conditions often employed.[1][3][4]

General Principles

Palladium-catalyzed cross-coupling reactions generally follow a catalytic cycle that involves a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5][6] The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf >> Cl.[7] Aryl bromides offer a good balance of reactivity and stability, making them common substrates.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process involves the careful mixing of reagents under an inert atmosphere, followed by heating, and subsequent workup and purification of the product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl bromide and an organoboron compound, such as a boronic acid or ester.[6] A base is required to facilitate the transmetalation step.[1]

Quantitative Data Summary

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (4.5) | K₃PO₄ | Dioxane | 80 | 12 | 74 | [8] |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | K₃PO₄ | Dioxane | 80 | 12 | 82 | [8] |

| 3 | 4-Bromobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 2 (3.0) | KF | Dioxane | 100 | 12 | 63 | [8] |

| 4 | 3-Bromoanisole | Phenylboronic acid | Pd/C | - | K₂CO₃ | Water/Ethanol | 120 | 0.17 | High | [9] |

| 5 | 4-Bromotoluene | 4-Bromotoluene derived boronic ester | SiliaCat DPP-Pd (2) | - | K₃PO₄ | Isopropanol | 80 | 3 | 85 | [10] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from the literature for the coupling of an aryl bromide with a boronic acid.[8]

Materials:

-

Aryl bromide (1.0 mmol)

-

Boronic acid or ester (1.5 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

-

Phosphine ligand (e.g., SPhos, XPhos, 0.02-0.10 mmol)

-

Base (e.g., K₃PO₄, K₂CO₃, 3.0 mmol)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, 3-5 mL)

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the aryl bromide, boronic acid, base, and ligand.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the palladium catalyst and the degassed solvent under the inert atmosphere.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction involves the coupling of an aryl bromide with an alkene to form a substituted alkene.[11] A base is used to regenerate the active palladium catalyst in the final step of the catalytic cycle.[12]

Quantitative Data Summary

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1.0) | Tetrahydropyrimidinium salt (2.0) | K₂CO₃ | Water/DMF | 80 | 4 | 95 | [11] |

| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1.0) | Tetrahydropyrimidinium salt (2.0) | K₂CO₃ | Water/DMF | 80 | 4 | 88 | [11] |

| 3 | 4-Bromoacetophenone | Methyl acrylate | Pd-LDDP (0.5) | - | NaOAc | DMAc | 140 | 6 | >85 (conversion) | [13] |

| 4 | Aryl bromide | Ethyl acrylate | Pd(OAc)₂ (0.05 eq) | - | Et₃N | Acetonitrile | Reflux | N/A | 81 | [12] |

| 5 | Aryl bromide | Styrene | Pd/G (0.3) | - | K₂CO₃ | Water/Ethanol | MW | 0.17 | High | [9] |

Detailed Experimental Protocol: Heck Coupling

This protocol is a general procedure for the Heck coupling of an aryl bromide with an alkene.[11]

Materials:

-

Aryl bromide (1.0 mmol)

-

Alkene (1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol)

-

Ligand (if required, e.g., phosphine or NHC precursor, 0.02-0.04 mmol)

-

Base (e.g., K₂CO₃, Et₃N, 2.0 mmol)

-

Solvent (e.g., DMF, acetonitrile, 3-5 mL)

-

Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

-

Add the palladium catalyst, ligand (if used), base, and aryl bromide to a Schlenk tube.

-

Add the solvent and the alkene to the mixture.

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[12]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl bromide with an amine in the presence of a palladium catalyst and a base.[14][15] This reaction is widely used for the synthesis of arylamines.[2]

Quantitative Data Summary

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Bromobenzene | N,N-Diethylamine | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | 3 | High | [14] |

| 2 | 4-Chlorotoluene | Ammonia (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaO-tBu | Dioxane | 100 | 12 | 93 | [16] |

| 3 | 4-Bromobiphenyl | Ammonia (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaO-tBu | Dioxane | 100 | 12 | 95 | [16] |

| 4 | Aryl Bromide | Secondary Amine | Pd on Charcoal | Biphenylphosphane | Various | Various | 80-110 | N/A | Good | [17] |

| 5 | o-Bromostyrene | Diamine | Pd precatalyst | - | NaO-tBu | Toluene | 100 | 12 | 79 | [2] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of aryl bromides.[14][15]

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst, 0.01-0.05 mmol)

-

Bulky phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 mmol)

-

Strong base (e.g., NaO-tBu, LiHMDS, 1.4 mmol)

-

Anhydrous and degassed solvent (e.g., toluene, THF, dioxane, 3-5 mL)

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Reaction vessel with a magnetic stir bar

Procedure:

-

Inside a glovebox, add the palladium catalyst, ligand, and base to a reaction vessel.

-

Add the aryl bromide and the amine, followed by the solvent.

-

Seal the vessel and remove it from the glovebox.

-

Heat the reaction mixture to the required temperature (can range from room temperature to over 100 °C) with stirring.[15]

-

Monitor the reaction's progress using TLC or LC-MS.

-

Once the reaction is complete, cool it to room temperature.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination illustrates the key steps of the reaction mechanism.

References

- 1. fiveable.me [fiveable.me]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Coupling | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: 9,9-Bis(4-bromophenyl)fluorene in Organic Light-Emitting Diodes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9,9-Bis(4-bromophenyl)fluorene as a pivotal building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The inherent rigidity and modifiable nature of the fluorene core, combined with the reactive bromophenyl groups, make it an ideal precursor for developing high-performance Hole Transporting Materials (HTMs) and emissive layer components.[1]

Overview of Synthetic Applications

This compound serves as a versatile starting material for a variety of cross-coupling reactions, enabling the synthesis of complex, high-molecular-weight organic semiconductors. The two primary reaction pathways for derivatization are:

-

Suzuki Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl groups at the 4- and 4'-positions of the phenyl rings. This is a common method for extending the conjugation of the molecule and tuning its electronic properties.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, which is crucial for synthesizing triarylamine-based derivatives. These derivatives are widely recognized for their excellent hole-transporting capabilities.[2]

The resulting fluorene-based compounds often exhibit high thermal stability, good solubility, and amorphous film-forming properties, which are all critical for the fabrication of efficient and long-lasting OLED devices.[3]

Experimental Protocols

Synthesis of a Triarylamine-Based Hole Transport Material

This protocol details the synthesis of a representative hole-transporting material derived from this compound and a secondary amine via a Buchwald-Hartwig amination reaction.

Reaction Scheme:

References

Application of Fluorene Derivatives as Hole Transporting Materials: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene derivatives have garnered significant attention as a versatile class of organic semiconductors for optoelectronic applications, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[1][2] Their rigid, planar structure imparts high thermal stability and excellent charge transport properties.[3] The ease of functionalization at the C-2, C-7, and C-9 positions of the fluorene core enables precise tuning of their electronic and physical properties, such as HOMO/LUMO energy levels, solubility, and film-forming capabilities.[2][3] These materials are critical for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode, thereby boosting the power conversion efficiency (PCE) and operational stability of the devices.[1]

This document provides a comprehensive overview of the application of fluorene-based compounds as HTMs, including detailed experimental protocols for their synthesis and device fabrication, as well as a comparative analysis of their performance data.

Data Presentation: Performance of Fluorene-Based HTMs

The following tables summarize the performance of various fluorene-based HTMs in perovskite solar cells and organic light-emitting diodes, offering a comparative overview of their efficacy.

Table 1: Performance of Fluorene-Based HTMs in Perovskite Solar Cells

| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Reference |